N-Tetradecylacrylamide N-Tetradecylacrylamide
Brand Name: Vulcanchem
CAS No.: 40952-11-2
VCID: VC7973680
InChI: InChI=1S/C17H33NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-17(19)4-2/h4H,2-3,5-16H2,1H3,(H,18,19)
SMILES: CCCCCCCCCCCCCCNC(=O)C=C
Molecular Formula: C17H33NO
Molecular Weight: 267.4 g/mol

N-Tetradecylacrylamide

CAS No.: 40952-11-2

Cat. No.: VC7973680

Molecular Formula: C17H33NO

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

N-Tetradecylacrylamide - 40952-11-2

Specification

CAS No. 40952-11-2
Molecular Formula C17H33NO
Molecular Weight 267.4 g/mol
IUPAC Name N-tetradecylprop-2-enamide
Standard InChI InChI=1S/C17H33NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-17(19)4-2/h4H,2-3,5-16H2,1H3,(H,18,19)
Standard InChI Key DBLNSVZHOZOZQX-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCNC(=O)C=C
Canonical SMILES CCCCCCCCCCCCCCNC(=O)C=C

Introduction

Chemical Identity and Physicochemical Properties

N-Tetradecylacrylamide is classified as a long-chain alkyl acrylamide, structurally characterized by a 14-carbon alkyl chain (C14H29\text{C}_{14}\text{H}_{29}) bonded to the nitrogen of an acrylamide group. Key properties include:

PropertyValue/DescriptionReference
Molecular FormulaC17H33NO\text{C}_{17}\text{H}_{33}\text{NO}
Molar Mass267.45 g/mol
SolubilityInsoluble in water; soluble in organic solvents (e.g., dichloromethane, ethyl acetate)
Melting PointNot explicitly reported; likely >100°C
HydrophobicityHigh (due to tetradecyl chain)

The compound’s amphiphilic structure facilitates its use in surfactant formulations and polymer matrices, where balanced hydrophobicity and reactivity are critical .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

N-Tetradecylacrylamide is synthesized via the reaction of tetradecylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions . The reaction proceeds as follows:

C14H29NH2+CH2=CHCOClBaseC14H29NHCOCH=CH2+HCl\text{C}_{14}\text{H}_{29}\text{NH}_2 + \text{CH}_2=\text{CHCOCl} \xrightarrow{\text{Base}} \text{C}_{14}\text{H}_{29}\text{NHCOCH}=\text{CH}_2 + \text{HCl}

Key steps include:

  • Purification: Recrystallization or column chromatography to isolate the product .

  • Yield Optimization: Industrial methods employ automated systems and advanced chromatography to achieve >90% purity .

Industrial Scalability

Large-scale production utilizes continuous-flow reactors with real-time monitoring to enhance efficiency. For example, U.S. Patent 4,395,524 describes copolymerization techniques involving N-alkylacrylamides, highlighting the use of tert-butanol/water mixtures to control reaction exothermicity .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column (3 µm particles) effectively separates N-Tetradecylacrylamide using a mobile phase of acetonitrile/water/phosphoric acid (85:15:0.1 v/v) . Key parameters:

ParameterValueReference
Retention Time8.2 min (isocratic elution)
DetectionUV absorbance at 210 nm
Mass Spec CompatibilityPhosphoric acid replaced with formic acid

This method is scalable for preparative isolation and pharmacokinetic studies .

Chemical Reactivity and Industrial Applications

Polymer Chemistry

N-Tetradecylacrylamide serves as a monomer in copolymer synthesis, enhancing material properties:

  • Thickeners: Copolymers with acrylamide (e.g., 90:10 molar ratio) improve viscosity in aqueous systems, as demonstrated in latex paint formulations .

  • Thermal Stability: Poly(N-tetradecylacrylamide) exhibits a glass transition temperature (TgT_g) >120°C, suitable for high-temperature coatings .

Surfactants and Emulsifiers

The compound’s amphiphilic nature enables its use in oil-in-water emulsions. For instance, copolymers with methacrylate derivatives reduce the cold filter-plug point (CFPP) of diesel by 28°C at 2000 ppm dosage, enhancing fuel flow in low-temperature environments .

Comparative Analysis with Analogous Compounds

CompoundChain LengthHydrophobicityKey ApplicationReference
N-OctylacrylamideC8ModerateAdhesives
N-HexadecylacrylamideC16HighBiomedical hydrogels
N-TetradecylacrylamideC14BalancedSurfactants, polymers

The C14 chain optimizes hydrophobicity without compromising solubility in organic solvents, distinguishing it from shorter- or longer-chain analogs .

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